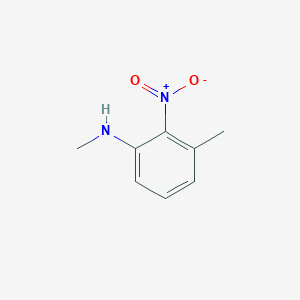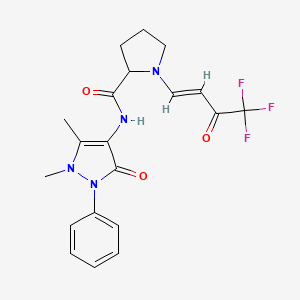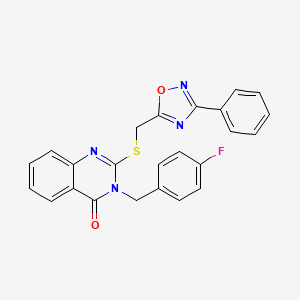![molecular formula C23H18N4O3 B2931134 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide CAS No. 361173-83-3](/img/structure/B2931134.png)
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .
Synthesis Analysis
A common method for synthesizing quinazoline derivatives involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This method is operationally simple and enables the C–C bond cleavage and triple C–N bond formation .Molecular Structure Analysis
The molecular structure of quinazoline derivatives often involves a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives often involve a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This practical transition-metal-free method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation .科学的研究の応用
Synthesis Techniques
The synthesis of benzimidazole and quinazoline derivatives, including those related to N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide, employs diverse methodologies such as palladium-catalyzed transfer hydrogenation/condensation cascades under microwave irradiation (Zhu et al., 2015), and solvent-free mechanochemical conditions (Bera et al., 2022). These methods provide efficient routes to synthesize a variety of heterocyclic compounds, including benzimidazo[1,2-c]quinazoline derivatives, which are of significant interest due to their biological activities.
Antimicrobial Activity
Benzimidazo[1,2-c]quinazoline derivatives have demonstrated antimicrobial properties against a range of pathogens. For instance, certain derivatives have shown effectiveness against Candida albicans, highlighting their potential as antifungal agents (Shri et al., 2015). This broadens the scope of this compound derivatives for applications in treating microbial infections.
Anticancer Properties
The investigation into the anticancer properties of benzimidazo[1,2-c]quinazoline derivatives reveals their potential in inhibiting tumor necrosis factor alpha (TNF-alpha) secretion, a critical mediator in inflammation and cancer (Galarce et al., 2008). Additionally, novel quinazolinone derivatives substituted with benzimidazole have shown promising cytotoxic activities against cancer cell lines, further emphasizing the therapeutic potential of these compounds in oncology (Taherian et al., 2019).
Molecular Docking Studies
Molecular docking studies on benzimidazole derivatives highlight their potential mechanism of action as antimicrobial agents, providing insights into their interactions with bacterial proteins and suggesting their role as novel therapeutic agents (Abdel-Motaal et al., 2020). This aspect of research is crucial for understanding the molecular basis of their activity and for the development of more effective and targeted treatments.
作用機序
Target of Action
The primary targets of the compound, also known as “ChemDiv1_005103”, “Oprea1_398670”, “3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide”, “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide”, or “HMS601H21”, are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Safety and Hazards
The safety and hazards associated with quinazoline derivatives can also vary widely depending on their specific structures. Some quinazoline derivatives have been found to exhibit cytotoxicity , but specific information on “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide” is not available.
生化学分析
Biochemical Properties
The compound N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide has been found to exhibit inhibitory activities against α-glucosidase . This enzyme is crucial in the breakdown of carbohydrates, and inhibitors of α-glucosidase are used in the treatment of type 2 diabetes mellitus . The compound’s interaction with α-glucosidase is characterized by its high inhibitory potency, with IC50 values several times more potent than the standard drug .
Cellular Effects
The effects of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide on cells are primarily related to its inhibitory activity against α-glucosidase . By inhibiting this enzyme, the compound can potentially influence cellular metabolism, particularly the breakdown and absorption of carbohydrates. This could have significant effects on cell signaling pathways and gene expression related to energy metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide involves binding interactions with the enzyme α-glucosidase . This binding inhibits the enzyme’s activity, preventing the breakdown of carbohydrates and thus influencing cellular metabolism . Further evaluations including kinetic analysis, circular dichroism, fluorescence spectroscopy, and thermodynamic profile were carried out for the most potent compound .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity against α-glucosidase, it is likely that the compound’s effects would be observable shortly after administration and would persist as long as the compound remains active in the system .
Metabolic Pathways
The specific metabolic pathways involving N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide are not clearly defined in the available literature. Given its inhibitory activity against α-glucosidase, it is likely involved in the metabolic pathways related to carbohydrate digestion .
Subcellular Localization
The subcellular localization of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide is not clearly defined in the available literature. Given its activity against α-glucosidase, it may be localized in areas of the cell where this enzyme is active
特性
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAHGOJPGDMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)
![3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2931055.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B2931062.png)
![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)

![2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2931065.png)


![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)
